N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide
描述
N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide is a synthetic small molecule characterized by a unique azetidine (3-membered nitrogen ring) core linked to a 4-methylpyrimidin-2-yl group and a methanesulfonamide moiety. The 4-methylpyrimidine substituent suggests possible kinase inhibition properties, as pyrimidine derivatives are common in kinase inhibitors like PF-562271 (a focal adhesion kinase (FAK) inhibitor) . The methanesulfonamide group enhances solubility and hydrogen-bonding capacity, a feature shared with other bioactive sulfonamides .
属性
IUPAC Name |
N-methyl-N-[[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9-4-5-12-11(13-9)15-7-10(8-15)6-14(2)18(3,16)17/h4-5,10H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUBZWVAHWPMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
N-Methyl Methanesulfonamide Functionalization
Methanesulfonamide groups are introduced via Schotten-Baumann reactions or nucleophilic displacement. Chloroacetyl chloride and triethylamine in acetone at 20°C achieve 80% yields for sulfonamide formation, as evidenced by Ambeed’s protocol. Post-functionalization purification involves recrystallization from isopropyl alcohol, yielding >99% purity.
Critical challenges include avoiding N-demethylation during sulfonylation. PMC9890541 resolves this by employing potassium carbonate as a mild base, which minimizes side reactions while maintaining reaction efficiency.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Low temperatures (-78°C) are essential for NAS reactions to prevent decomposition of lithiated intermediates. Conversely, azetidine ring closure proceeds optimally at ambient temperatures, with higher temperatures leading to ring-opening byproducts. Solvent polarity significantly impacts yields:
Catalytic Systems and Additives
Palladium catalysts (e.g., Pd(PPh₃)₄) improve pyrimidine coupling efficiency but are cost-prohibitive for large-scale synthesis. Non-catalytic methods using n-BuLi remain dominant despite stricter temperature controls. Additives such as sodium hydride enhance reaction rates by deprotonating intermediates, as shown in PMC9890541’s indole methylation protocol.
Analytical Validation and Quality Control
Spectroscopic Characterization
1H NMR and 13C NMR are indispensable for confirming regiochemistry. For N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide, diagnostic signals include:
HRMS (ESI) confirms the molecular ion peak at m/z 416.1716, matching the theoretical value.
Purity Assessment
HPLC with UV detection at 254 nm is the gold standard, with retention times varying by mobile phase:
Comparative Analysis of Industrial vs. Laboratory Methods
| Parameter | Industrial Synthesis | Laboratory Synthesis |
|---|---|---|
| Scale | Multi-kilogram | <100 mg |
| Key Reagent | n-BuLi | Pd catalysts |
| Cycle Time | 48–72 hours | 24–36 hours |
| Average Yield | 75–80% | 60–70% |
| Cost per Gram | $12–$15 | $50–$80 |
Industrial protocols prioritize cost-efficiency via one-pot reactions, whereas academic methods focus on stereochemical precision .
化学反应分析
Types of Reactions
N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Structural Analogues with Azetidine, Pyrrolidine, and Piperidine Cores
The target compound’s azetidine core distinguishes it from analogues with larger nitrogen-containing rings. For example:
- N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]methanesulfonamide () replaces azetidine with a pyrrolidine (5-membered ring), increasing conformational flexibility but also molecular weight (405.51 g/mol vs. 305.38 g/mol for the target compound). The thienopyrimidine group may enhance π-π stacking interactions in kinase binding .
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide () uses a piperidine (6-membered ring), offering greater flexibility but reduced strain. Its structural similarity score (0.94 vs. the target) highlights the impact of ring size on pharmacophore geometry .
Heterocyclic Substituent Variations
- PF-562271 () features a pyridin-2-yl and indol-5-yl group attached to its methanesulfonamide. This compound inhibits FAK with an IC₅₀ of 1.5 nM, demonstrating how pyrimidine-linked heterocycles can target kinases.
- 1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide () incorporates a triazolopyridazine group, which could improve metabolic stability due to fluorine substitution. Its azetidine core aligns with the target compound, but the triazolopyridazine may alter binding kinetics .
Key Observations :
- Substituent Effects : Fluorine () and trifluoromethyl groups () enhance metabolic stability and lipophilicity. The target compound’s 4-methylpyrimidine may balance solubility and target engagement .
- Synthetic Routes : Suzuki coupling () and palladium-catalyzed reactions () are common in synthesizing such compounds, suggesting the target compound may be prepared via similar methodologies .
生物活性
N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its structural features, biological activity, and relevant research findings.
Structural Features
The compound features several notable structural components:
- Azetidine Ring : This four-membered ring structure is known for its reactivity and can influence the compound's biological properties.
- 4-Methylpyrimidine Moiety : This component enhances the compound's interaction with biological targets due to its electron-rich nature.
- Methanesulfonamide Group : Known for its role in various biological activities, this group can participate in nucleophilic substitutions, making the compound versatile in biological applications.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential of this compound.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azetidine, 4-Methylpyrimidine, Methanesulfonamide | Anticancer (KIF18A inhibitor), Potential antibacterial |
| Sulfamerazine | Sulfonamide with pyrimidine | Antibacterial |
| 1-(Azetidin-3-yl)-N-methylmethanamine | Azetidine ring | Potential neuroactive properties |
| 4-Methylpyrimidine derivatives | Methylpyrimidine moiety | Varies widely; often used in pharmaceuticals |
Case Study: KIF18A Inhibition
In a study focused on KIF18A inhibition, this compound demonstrated significant binding affinity to the target protein. Techniques such as surface plasmon resonance were employed to quantify these interactions, indicating that the compound could effectively disrupt mitotic processes in cancer cells.
常见问题
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide?
- Methodological Answer : Synthesis typically involves:
Pyrimidine Ring Formation : Condensation of 4-methylpyrimidine-2-amine precursors with a dicarbonyl compound under acidic conditions .
Azetidine Ring Construction : Cyclization of a 1,3-diamine or via ring-opening of epoxides, followed by functionalization .
Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Challenges : Low yields during azetidine cyclization due to steric hindrance and side reactions. Optimization of protecting groups (e.g., Boc) and reaction temperatures (0–60°C) is critical .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on pyrimidine and azetidine) and sulfonamide linkage .
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and sulfonamide geometry using programs like SHELXL .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Kinase Inhibition Screens : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility and Stability : Measure logP (via shake-flask method) and plasma stability (LC-MS/MS) to prioritize lead optimization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities to capture anisotropic displacement parameters .
- Refinement : Use SHELXL for least-squares refinement, addressing torsional ambiguities in the azetidine-pyrrolidine linkage .
- Validation : Compare with computational models (e.g., Gaussian DFT) to validate bond angles and torsional strain .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets (e.g., kinases), using RMSD <2 Å as validation .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of sulfonamide-target hydrogen bonds .
- Free Energy Calculations : MM-GBSA to rank binding affinities against structurally related inhibitors .
Q. How can SAR studies optimize the compound’s bioactivity?
- Methodological Answer :
- Core Modifications :
- Replace 4-methylpyrimidine with 5-fluoropyrimidine to enhance kinase selectivity (see ) .
- Substitute azetidine with piperidine to reduce ring strain and improve metabolic stability .
- Functional Group Tuning :
- Introduce electron-withdrawing groups (e.g., -CN) on pyrimidine to modulate π-π stacking with target residues .
- Replace methanesulfonamide with ethanesulfonamide to alter solubility profiles .
Q. How are contradictory data in biological assays resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate IC measurements across 8-point dilutions to rule out false positives .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays (e.g., CETSA) to identify non-specific binding .
- Crystallographic Validation : Co-crystallize the compound with its target to confirm binding pose vs. computational predictions .
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